![molecular formula C11H23NO B1475546 1-[(Dipropylamino)methyl]cyclobutan-1-ol CAS No. 1597119-58-8](/img/structure/B1475546.png)
1-[(Dipropylamino)methyl]cyclobutan-1-ol
Übersicht
Beschreibung
1-[(Dipropylamino)methyl]cyclobutan-1-ol (DPCB) is a cyclic ether compound that has recently become a subject of scientific interest due to its unique properties. DPCB has been studied for its potential applications in a variety of fields, including organic synthesis, drug delivery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Stereodivergent Syntheses
Research on cyclobutane derivatives demonstrates their utility in stereodivergent syntheses. For example, the synthesis of bis(cyclobutane) β-dipeptides from cyclobutane carboxylate showcases the application of cyclobutane derivatives in producing β-amino acid oligomers, which are significant for peptide synthesis (Izquierdo et al., 2002).
Cascade Construction of Functionalized Derivatives
Cyclobutane derivatives are instrumental in cascade constructions yielding functionalized cyclobutene, cyclobutane, and cyclopropane derivatives. This methodology underscores the versatility of cyclobutane in organic synthesis, offering a route to various functionalized structures (Yao & Shi, 2007).
Anionic Polymerization
Anionic polymerization of cyclobutene derivatives like methyl cyclobutene-1-carboxylate highlights the potential of cyclobutane-based monomers in polymer science. This process results in polymers with 1,2-linked cyclobutane rings, indicating the applicability of cyclobutane derivatives in creating novel polymeric materials (Kitayama et al., 2004).
Isoprenoid Biosynthetic Pathway
Cyclobutane derivatives also play a role in the biosynthesis of isoprenoid compounds. Research suggests a common mechanism involving cyclobutanation among other reactions in the isoprenoid biosynthetic pathway, highlighting the biological significance of cyclobutane derivatives in natural product synthesis (Thulasiram et al., 2008).
Synthesis of Biologically Active Structures
The synthesis of aminocyclobutanes and aminocyclopropanes via CuH-catalyzed hydroamination of strained trisubstituted alkenes exemplifies the application of cyclobutane derivatives in producing biologically active compounds. This method showcases the importance of cyclobutane units in medicinal chemistry (Feng et al., 2019).
Eigenschaften
IUPAC Name |
1-[(dipropylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-3-8-12(9-4-2)10-11(13)6-5-7-11/h13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNVCSEGXEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dipropylamino)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



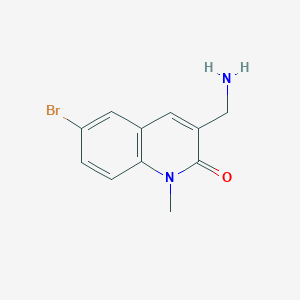
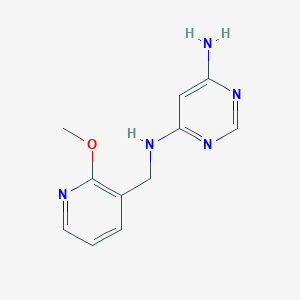
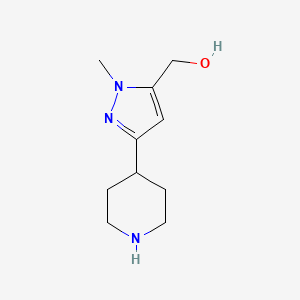
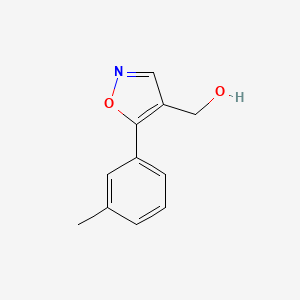
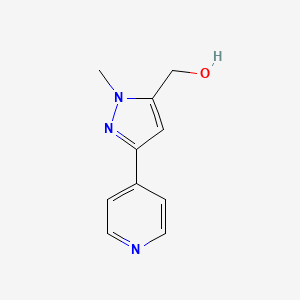
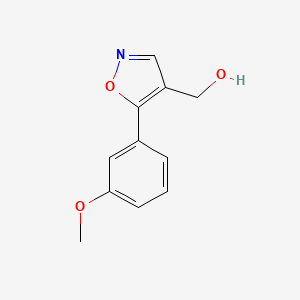
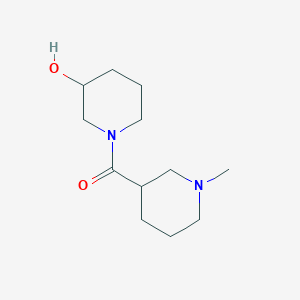
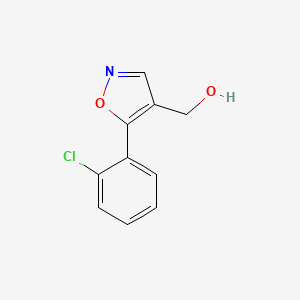
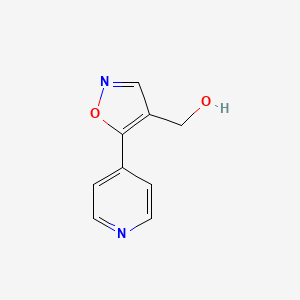

![1-{[(3-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475483.png)
amine](/img/structure/B1475484.png)
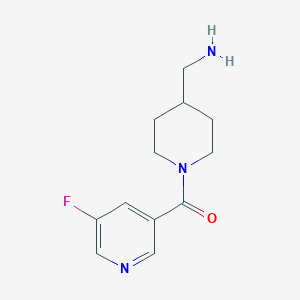
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)